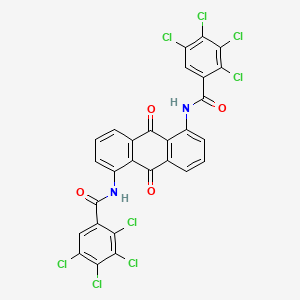
Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple chlorine atoms and a benzamide group attached to an anthracene core. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] typically involves the reaction of anthraquinone derivatives with benzamide in the presence of chlorinating agents. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where anthraquinone is treated with benzamide under controlled conditions. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N,N’-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-
Uniqueness
Benzamide, N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[2,3,4,5-tetrachloro-] is unique due to its multiple chlorine substitutions and the specific arrangement of functional groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
27685-83-2 |
|---|---|
Molecular Formula |
C28H10Cl8N2O4 |
Molecular Weight |
722.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-N-[9,10-dioxo-5-[(2,3,4,5-tetrachlorobenzoyl)amino]anthracen-1-yl]benzamide |
InChI |
InChI=1S/C28H10Cl8N2O4/c29-13-7-11(19(31)23(35)21(13)33)27(41)37-15-5-1-3-9-17(15)26(40)10-4-2-6-16(18(10)25(9)39)38-28(42)12-8-14(30)22(34)24(36)20(12)32/h1-8H,(H,37,41)(H,38,42) |
InChI Key |
BALJRXVQKKKPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)C4=C(C2=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


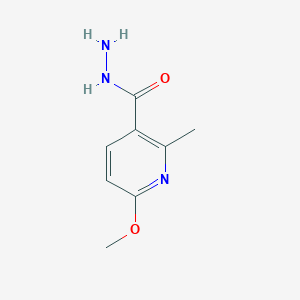
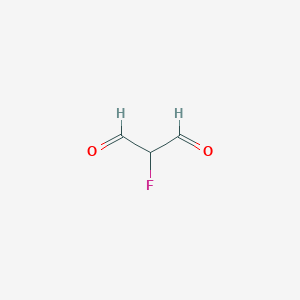
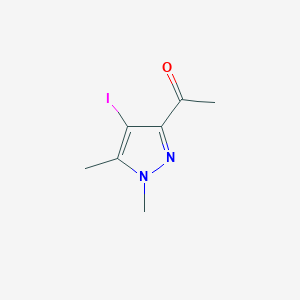
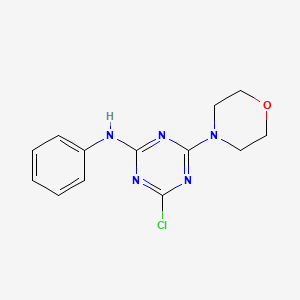
![7-(3,4-Dichlorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125595.png)
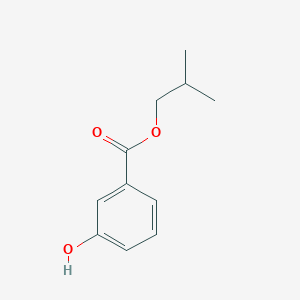

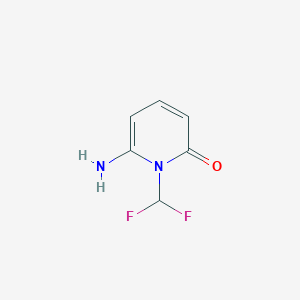
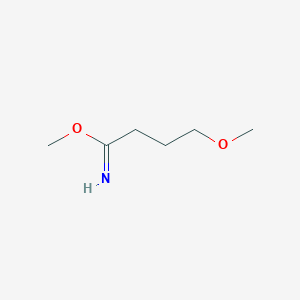
![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
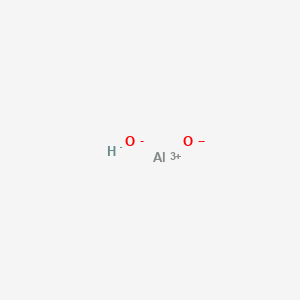
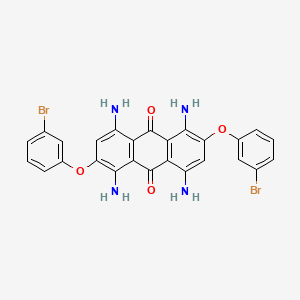
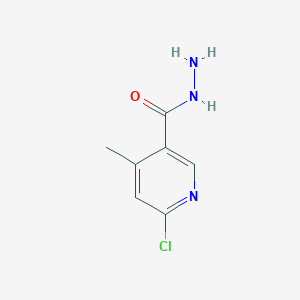
![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
